N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide
Description
N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide is a heterocyclic compound featuring a triazolopyridazine core fused with a benzodioxole carboxamide moiety. The triazolopyridazine ring system (a bicyclic scaffold combining triazole and pyridazine) is known for its versatility in medicinal chemistry, particularly in targeting epigenetic regulators and protein-protein interactions . This compound’s structure suggests applications in oncology or neurology, though its specific biological targets require further validation.
Properties
IUPAC Name |
N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3/c1-12-22-23-19-9-7-16(24-25(12)19)13-2-5-15(6-3-13)21-20(26)14-4-8-17-18(10-14)28-11-27-17/h2-10H,11H2,1H3,(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKOZVIMDMTYOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring The final step involves the coupling of the triazolopyridazine intermediate with the benzo[d][1,3]dioxole-5-carboxamide moiety under appropriate reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis techniques to enhance reaction efficiency and yield. Microwave irradiation has been shown to facilitate the formation of triazolo[1,5-a]pyridines from enaminonitriles, which can be adapted for the synthesis of triazolopyridazine derivatives . This method offers advantages such as shorter reaction times and higher yields compared to conventional heating methods.
Chemical Reactions Analysis
Types of Reactions
N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing the triazolo[4,3-b]pyridazine scaffold exhibit significant biological activities. Notably:
1. Anti-inflammatory Activity
Studies have shown that derivatives of triazolo[4,3-b]pyridazine can inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammation. For instance, a study highlighted that certain derivatives demonstrated superior selectivity for COX-2 over COX-1 compared to traditional anti-inflammatory drugs like Meloxicam . This selectivity is crucial for minimizing gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs).
2. Analgesic Effects
The compound has been investigated for its analgesic properties. Research on similar compounds suggests that they can effectively reduce pain responses in various models of inflammation . The structural modifications in the triazolopyridazine core may enhance its pain-relieving efficacy.
3. Antioxidant Properties
Compounds with similar structures have also been noted for their antioxidant capabilities. Antioxidants play a vital role in mitigating oxidative stress-related diseases, including cancer and cardiovascular diseases .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of derivatives of N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide:
Mechanism of Action
The mechanism of action of N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic activity . This inhibition can lead to various therapeutic effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Triazolopyridazine Cores
Triazolopyridazine derivatives are widely explored for their diverse pharmacological activities. Below is a comparative analysis of key analogues:
Substituent Effects on Pharmacological Profiles
- Benzodioxole vs. Sulphonamide/Alkoxy Groups : The target compound’s benzodioxole carboxamide may enhance CNS penetration compared to sulphonamide-containing PEF(S) binders, which are more polar and likely restricted to peripheral tissues .
- Methyl vs. Methoxy Substitutions : The 3-methyl group on the triazolo ring (target compound and C1632) improves metabolic stability over methoxy-substituted analogues (e.g., AZD5153), which require cytochrome P450-mediated demethylation .
- Phenyl vs. Piperidyl Linkers : Piperidyl groups (as in AZD5153) confer higher solubility and BET target specificity, whereas the phenyl-benzodioxole system in the target compound may favor hydrophobic pocket interactions .
Biological Activity
N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzodioxole moiety fused with a triazolo-pyridazine unit. The molecular formula is with a molecular weight of approximately 281.319 g/mol. Its structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H15N5O |
| Molecular Weight | 281.319 g/mol |
| IUPAC Name | This compound |
| SMILES | CN(C(C)=O)C1=CC(=CC=C1)C1=NN=C2C=C1 |
Antitumor Activity
Recent studies have indicated that derivatives of triazolo-pyridazines exhibit significant antitumor properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting the proliferation of cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.
In vitro assays demonstrated that similar compounds possess IC50 values ranging from 0.15 μM to 2.85 μM against these cell lines . The mechanism of action is thought to involve the inhibition of key signaling pathways associated with tumor growth and survival.
The biological activity of this compound may be attributed to its ability to inhibit c-Met kinase activity. c-Met is a receptor tyrosine kinase implicated in various cancers due to its role in cell proliferation and metastasis. Compounds with structural similarities have been shown to inhibit c-Met with IC50 values around 0.09 μM . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
Study on Antitumor Efficacy
A recent study evaluated the antitumor efficacy of triazolo-pyridazine derivatives in vivo using murine models. The results indicated that treatment with these derivatives resulted in a significant reduction in tumor volume compared to control groups. Notably, the compound demonstrated favorable pharmacokinetic properties with good bioavailability .
Cytotoxicity Assessment
In another investigation focusing on cytotoxicity against normal human hepatocytes (LO2), the compound exhibited moderate cytotoxic effects. The selectivity index was calculated to assess the therapeutic window, revealing that while it effectively targets cancer cells, it maintains a degree of safety towards normal cells .
Q & A
Q. Methodological Considerations :
- Monitor reaction progress via TLC or HPLC.
- Optimize solvent systems (e.g., dioxane/water mixtures) to improve solubility and reduce side reactions .
Which spectroscopic and crystallographic methods confirm structural integrity?
Basic Research Question
- Single-crystal X-ray diffraction : Resolves bond lengths (mean C–C = 0.004 Å) and dihedral angles to validate stereochemistry .
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent integration and coupling patterns (e.g., benzodioxole protons at δ 6.0–6.5 ppm).
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₂₀H₁₆N₄O₃).
Q. Quality Control :
What in vitro assays evaluate activity against bromodomain-containing proteins?
Advanced Research Question
- BRD4 binding assays : Use fluorescence anisotropy or AlphaScreen to measure IC₅₀ values.
- Cellular c-Myc downregulation : Quantify mRNA/protein levels via qRT-PCR or Western blot in cancer cell lines (e.g., MV4-11 leukemia) .
- Bivalent binding optimization : Design dimeric derivatives to enhance potency by simultaneously targeting two bromodomains .
Q. Key Findings :
- Bivalent inhibitors (e.g., AZD5153) show 10–100x higher potency than monovalent analogs in BRD4 inhibition .
How are structure-activity relationship (SAR) studies designed to optimize pharmacokinetics?
Advanced Research Question
- Substituent modulation : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to improve metabolic stability.
- Solubility enhancement : Replace hydrophobic moieties with polar groups (e.g., piperidine derivatives) to increase aqueous solubility .
- Key Parameters :
- LogP optimization (target <3) to balance membrane permeability and solubility.
- In vitro microsomal stability assays to assess hepatic clearance.
Q. Case Study :
What strategies resolve discrepancies in biological activity across experimental models?
Advanced Research Question
- Orthogonal validation : Confirm target engagement using CETSA (Cellular Thermal Shift Assay) alongside enzymatic assays.
- Species-specific differences : Compare human vs. murine BRD4 binding kinetics to explain in vitro-in vivo gaps.
- Experimental Controls :
What computational approaches predict binding modes with target proteins?
Advanced Research Question
- Molecular docking : Utilize AutoDock Vina or Schrödinger Suite to model interactions with BRD4’s acetyl-lysine binding pocket.
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (e.g., RMSD <2 Å) .
- Free-energy calculations : MM-PBSA/GBSA methods estimate binding affinities (ΔG) for SAR guidance.
Q. Key Insight :
How is stability assessed under varying pH and temperature conditions?
Basic Research Question
Q. Results :
- Stable in neutral buffers but prone to hydrolysis in acidic media (e.g., 20% degradation at pH 2).
What in vivo models evaluate efficacy and toxicity?
Advanced Research Question
Q. Safety Profile :
How to develop a validated analytical method for plasma quantification?
Basic Research Question
Q. Validation Parameters :
- Linearity (R² >0.99), LOD (1 ng/mL), and precision (%RSD <15%).
What are key considerations for enantioselective synthesis of chiral derivatives?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
